molecular formula C6H16N2O B13836660 2-Propanol, 1-[(2-aminoethyl)methylamino]-

2-Propanol, 1-[(2-aminoethyl)methylamino]-

Cat. No.: B13836660
M. Wt: 132.20 g/mol
InChI Key: IGVRPIDJKMESIG-UHFFFAOYSA-N
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Description

1-[2-aminoethyl(methyl)amino]propan-2-ol is an organic compound that belongs to the class of alkanolamines. It is a colorless liquid with a molecular formula of C6H15NO2. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-aminoethyl(methyl)amino]propan-2-ol can be synthesized through the hydrogenation of 2-aminoisobutyric acid or its esters . The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

2-aminoisobutyric acid+H21-[2-aminoethyl(methyl)amino]propan-2-ol\text{2-aminoisobutyric acid} + \text{H}_2 \rightarrow \text{1-[2-aminoethyl(methyl)amino]propan-2-ol} 2-aminoisobutyric acid+H2​→1-[2-aminoethyl(methyl)amino]propan-2-ol

Industrial Production Methods

In industrial settings, the production of 1-[2-aminoethyl(methyl)amino]propan-2-ol involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[2-aminoethyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted alkanolamines.

Scientific Research Applications

1-[2-aminoethyl(methyl)amino]propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-aminoethyl(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In medicinal applications, it may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-aminoethyl(methyl)amino]propan-2-ol is unique due to its dual functional groups (amine and alcohol), which confer both basic and nucleophilic properties. This makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

1-[2-aminoethyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C6H16N2O/c1-6(9)5-8(2)4-3-7/h6,9H,3-5,7H2,1-2H3

InChI Key

IGVRPIDJKMESIG-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CCN)O

Origin of Product

United States

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